N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a compound that belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound .
Scientific Research Applications
N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Material Science: The unique structure of oxadiazoles makes them suitable for use in high-energy materials and as components in advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways within cells. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key proteins involved in cell survival and proliferation . Additionally, its anti-inflammatory and antibacterial effects are mediated through the inhibition of specific enzymes and signaling pathways .
Comparison with Similar Compounds
N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: This regioisomer has different electronic properties and applications compared to the 1,2,5-oxadiazole.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and as a high-energy material, this compound has distinct chemical and physical properties.
1,2,3-Oxadiazole: This isomer is less common but has unique applications in material science and medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
10349-15-2 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C10H9N3O2/c1-7(14)11-10-9(12-15-13-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) |
InChI Key |
SKXMBHAZGWCGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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